molecular formula C19H12N2O4 B413744 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B413744
M. Wt: 332.3g/mol
InChI Key: QNNPRKARJKHJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are significant in various fields due to their diverse biological activities and structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, can be achieved through various methods. One common approach involves the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinolines in excellent yields . Another method involves the use of a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces densely functionalized isoquinolines .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing environmental impact. For example, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals as initial compounds, is a well-established industrial process for producing isoquinolines .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives often act by inhibiting enzymes or interacting with DNA, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3g/mol

IUPAC Name

2-(2-methylphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N2O4/c1-11-5-2-3-8-16(11)20-18(22)14-7-4-6-12-9-13(21(24)25)10-15(17(12)14)19(20)23/h2-10H,1H3

InChI Key

QNNPRKARJKHJJN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]

Origin of Product

United States

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